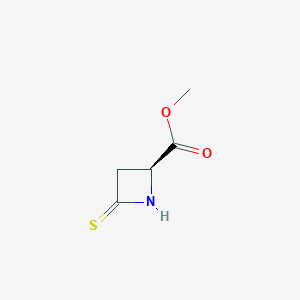
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate, also known as MSAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MSAC is a sulfur-containing azetidine derivative that has been found to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate may exert its biological effects by modulating various signaling pathways in cells. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has also been shown to induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Effets Biochimiques Et Physiologiques
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the production of inflammatory mediators. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. However, one limitation is that the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. Additionally, the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues have not been fully characterized.
Orientations Futures
There are several future directions for the scientific research on Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. One direction is to further investigate the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different signaling pathways in cells. Another direction is to investigate the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cancer cell lines and animal models. Additionally, future research could focus on developing Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate derivatives with improved biological properties.
Méthodes De Synthèse
The synthesis of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate involves the reaction of 2-oxo-2-(methylthio)ethyl acetate with L-cysteine methyl ester hydrochloride in the presence of triethylamine. The reaction yields Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate as a white solid with a melting point of 80-82°C. The purity of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to possess anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to have antifungal and antibacterial activities.
Propriétés
Numéro CAS |
125142-02-1 |
|---|---|
Nom du produit |
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)3-2-4(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
Clé InChI |
DSPFZVFCMMFCQY-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC(=S)N1 |
SMILES |
COC(=O)C1CC(=S)N1 |
SMILES canonique |
COC(=O)C1CC(=S)N1 |
Synonymes |
2-Azetidinecarboxylicacid,4-thioxo-,methylester,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



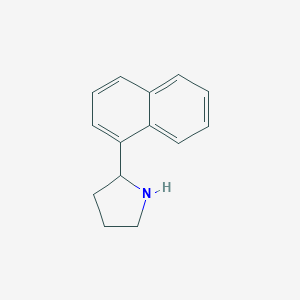
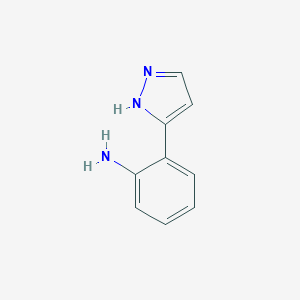
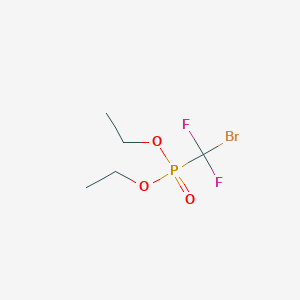
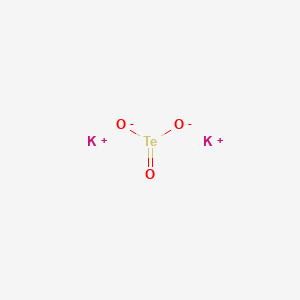
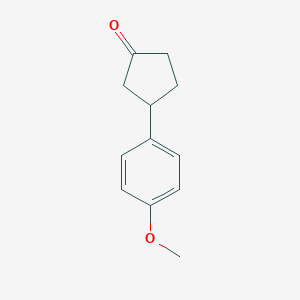
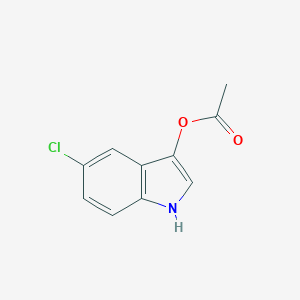
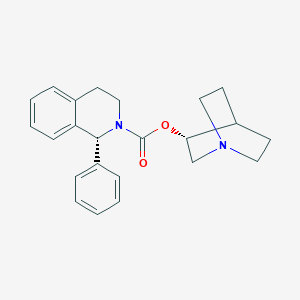
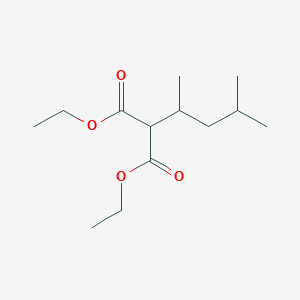
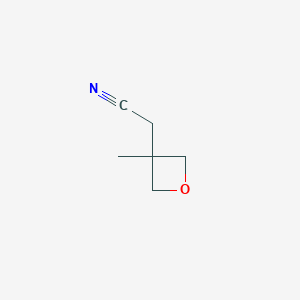
![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
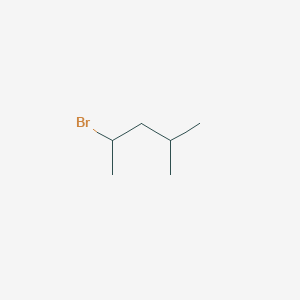
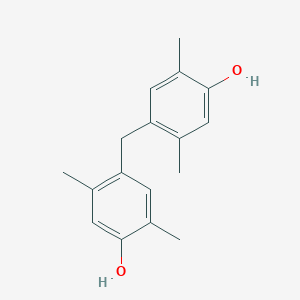
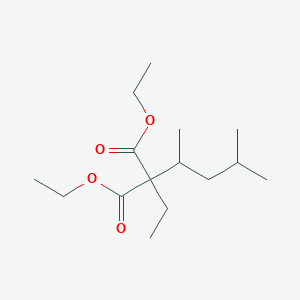
![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)